molecular formula C7H15NO2 B13082860 3-Amino-2,4-dimethylpentanoic acid

3-Amino-2,4-dimethylpentanoic acid

Cat. No.: B13082860
M. Wt: 145.20 g/mol
InChI Key: RIDBQCGMVPMFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,4-dimethylpentanoic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of pentanoic acid, characterized by the presence of an amino group and two methyl groups attached to the carbon chain

Preparation Methods

The synthesis of 3-Amino-2,4-dimethylpentanoic acid can be achieved through several routes. One common method involves the use of 2-amino-4,4-dimethylvaleronitrile as a starting material. This compound undergoes a two-step reaction to yield the target product. The first step involves the addition of trimethylsilyl cyanide in the presence of cesium fluoride, followed by quenching with ammonium chloride and extraction with ethyl acetate . Another method uses 4-dimethyl-2-carbonylvaleric acid as a starting material, which is converted to the desired product through a two-step reaction involving an enzymatic catalyst .

Chemical Reactions Analysis

3-Amino-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-Amino-2,4-dimethylpentanoic acid can be compared with similar compounds such as:

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

3-amino-2,4-dimethylpentanoic acid

InChI

InChI=1S/C7H15NO2/c1-4(2)6(8)5(3)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)

InChI Key

RIDBQCGMVPMFNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C(=O)O)N

Origin of Product

United States

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